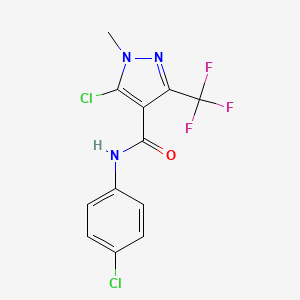

5-chloro-N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2F3N3O/c1-20-10(14)8(9(19-20)12(15,16)17)11(21)18-7-4-2-6(13)3-5-7/h2-5H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJPURSWLIMVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H8Cl2F3N3O

- Molecular Weight : 338.11 g/mol

- CAS Number : 128455-62-9

Pharmacological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives, including this compound, exhibit notable anti-inflammatory properties. For instance, in a study comparing various pyrazole derivatives, compounds similar to this compound showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, indicating their potential as anti-inflammatory agents .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. In vitro tests demonstrated effectiveness against a range of bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the structure was found to enhance its antimicrobial efficacy .

3. Anticancer Potential

Some derivatives of the pyrazole scaffold have been explored for their anticancer properties. Specific analogs have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Pro-inflammatory Cytokines : The compound modulates the expression of pro-inflammatory cytokines, which are crucial in the inflammatory response.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to increased susceptibility to antibiotics.

- Cell Cycle Regulation : Certain derivatives affect key regulatory proteins involved in the cell cycle, promoting apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Test Methodology | Result Summary |

|---|---|---|

| Anti-inflammatory | In vitro cytokine inhibition assays | Significant inhibition of TNF-α and IL-6 at 10 µM |

| Antimicrobial | Agar diffusion method | Effective against E. coli and S. aureus |

| Anticancer | MTT assay on cancer cell lines | Induced apoptosis in tested cancer cells |

Notable Research Findings

- A study highlighted that derivatives similar to this compound showed up to 85% inhibition of TNF-α compared to standard drugs like dexamethasone at equivalent concentrations .

- Another investigation reported that specific modifications in the pyrazole structure led to enhanced activity against multi-drug resistant bacterial strains .

Comparison with Similar Compounds

Physical Properties :

- Melting Points : Pyrazole carboxamides with chloro substituents (e.g., 3b , 3e in ) exhibit melting points between 170–175°C, suggesting that the trifluoromethyl group in the target compound may similarly contribute to high thermal stability .

- Spectroscopic Data: The trifluoromethyl group in the target compound would produce distinct signals in $^{19}\text{F}$-NMR (around -60 ppm), differentiating it from methyl or cyano analogs .

Structural Modifications and Activity

Key Observations :

- Trifluoromethyl Group : The presence of CF$_3$ at position 3 (target compound and ) enhances bioactivity by increasing electronegativity and resistance to oxidative metabolism, critical for agrochemical persistence .

- Chlorophenyl vs. Pyridyl: Chlorantraniliprole () uses a pyridyl group for ryanodine receptor binding, while the target compound’s 4-chlorophenyl may optimize interactions with alternative targets (e.g., fungal enzymes or plant receptors) .

- Carboxamide Variations : Substituting the aryl group in the carboxamide (e.g., 4-fluorophenyl in vs. 4-chlorophenyl in the target compound) alters solubility and target affinity. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine .

Q & A

Q. What computational tools predict binding modes to therapeutic targets?

Q. How does polymorphism affect crystallinity and formulation?

- Methodological Answer :

- Screen for polymorphs via slurry experiments in different solvents (e.g., ethanol, acetonitrile).

- Characterize thermal stability using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .

Q. What in vitro models assess off-target toxicity?

- Methodological Answer :

- Cytotoxicity screening in human hepatocyte (HepG2) and renal (HEK293) cell lines via MTT assays .

- Ames test for mutagenicity and hERG channel inhibition assays for cardiotoxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.